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molecular formula C4H9NaO B1324477 Sodium tert-butoxide CAS No. 865-48-5

Sodium tert-butoxide

Cat. No. B1324477
M. Wt: 96.1 g/mol
InChI Key: MFRIHAYPQRLWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04104398

Procedure details

Employing the procedure substantially as described in Example 1, Step E, but substituting for the sodium methoxide used therein, an equimolecular amount of sodium ethoxide, sodium n-propoxide, sodium isopropoxide, sodium n-butoxide, sodium sec.-butoxide, or sodium t-butoxide, there is produced respectively (-)-3-ethoxycyproheptadine, (-)-3-n-propoxycyproheptadine, (-)-3-isopropoxycyproheptadine, (-)-3-n-butoxycyproheptadine, (-)-3-sec.-butoxycyproheptadine, or (-)-3-t-butoxycyproheptadine.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sodium n-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O-].[Na+:3].[O-:4][CH2:5][CH3:6].[Na+].[CH3:8][CH:9]([CH3:11])[O-:10].[Na+].[Na]>>[O-:4][CH2:5][CH2:6][CH2:8][CH3:9].[CH3:8][C:9]([CH3:5])([O-:10])[CH3:11].[Na+:3] |f:0.1,2.3,4.5,8.9,^1:12|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
sodium n-propoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
sodium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Na+]
Step Five
Name
sodium n-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[O-]CCCC
Name
Type
product
Smiles
CC(C)([O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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